molecular formula C20H25N5O2 B2835954 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide CAS No. 863447-71-6

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

Katalognummer B2835954
CAS-Nummer: 863447-71-6
Molekulargewicht: 367.453
InChI-Schlüssel: QNABIQGPUJBRDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has revealed that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor activities. The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidin-5(4H)-yl moiety can lead to compounds with potent anticancer properties. These compounds have been tested in various cancer cell lines, indicating their potential as clinical drug candidates for cancer treatment. Notably, certain derivatives have shown to inhibit cell proliferation and induce apoptosis by interfering with specific cellular pathways, such as the phosphorylation of Src, highlighting their mechanism of action against cancer cells (Carraro et al., 2006).

Antimicrobial and Antifungal Activities

Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial and antifungal activities. The synthesis and biological evaluation of these compounds have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests their potential application in treating infections caused by these microorganisms (El-sayed et al., 2017).

Anti-inflammatory Activity

Additionally, studies have identified pyrazolo[3,4-d]pyrimidine derivatives as potential nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic activity. This highlights their therapeutic potential in managing inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs (Auzzi et al., 1983).

Drug Delivery System Improvement

Research efforts have also focused on enhancing the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines. Due to their poor aqueous solubility, which could limit their clinical development, innovative drug delivery systems such as albumin nanoparticles and liposomes have been developed. These systems aim to improve solubility, enhance bioavailability, and potentially reduce side effects, making these compounds more viable as clinical drug candidates (Vignaroli et al., 2016).

Wirkmechanismus

Pharmacokinetics

The compound’s molecular weight is likely to be less than 400, and it has a clogp value less than 4 , suggesting that it may have good bioavailability and drug-likeness.

Result of Action

Some pyrazolo[3,4-d]pyrimidines have been shown to have antitubercular activity , suggesting that this compound may also have potential as an antitubercular agent.

Eigenschaften

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-12-7-13(2)17(14(3)8-12)23-16(26)10-24-11-21-18-15(19(24)27)9-22-25(18)20(4,5)6/h7-9,11H,10H2,1-6H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNABIQGPUJBRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.